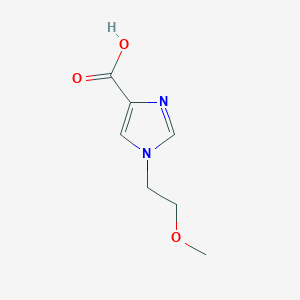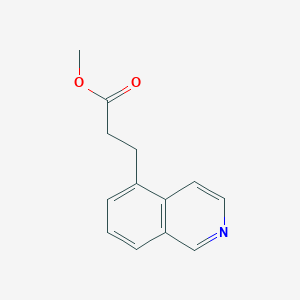![molecular formula C10H17Cl2N3O B1431925 [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride CAS No. 1158607-78-3](/img/structure/B1431925.png)
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
Descripción general
Descripción
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride, also known as Memantine, is a medication used for the treatment of Alzheimer's disease. It belongs to the class of drugs known as NMDA receptor antagonists. Memantine is a synthetic organic compound that was first synthesized in the late 1960s. Since then, it has been extensively studied for its therapeutic properties.
Mecanismo De Acción
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride works by blocking the NMDA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By blocking these receptors, [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride helps to reduce the excessive activation of glutamate, which can lead to neuronal damage and cell death.
Efectos Bioquímicos Y Fisiológicos
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also some limitations to its use. [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride can be toxic at high concentrations, and its effects can be difficult to quantify in some experimental systems.
Direcciones Futuras
There are a number of future directions for research on [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride. One area of interest is the development of new and more effective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of the potential therapeutic effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride in other diseases, such as multiple sclerosis and traumatic brain injury. Finally, there is also a need for further research into the long-term effects of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride on the brain and its potential for use in combination with other drugs.
Aplicaciones Científicas De Investigación
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has been extensively studied for its therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects, which may help to slow down the progression of these diseases.
Propiedades
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZFMRGXMKMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





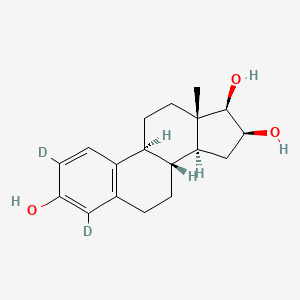
![1-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B1431847.png)
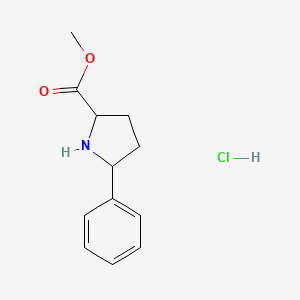
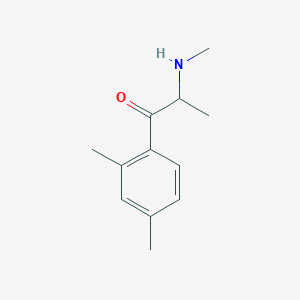
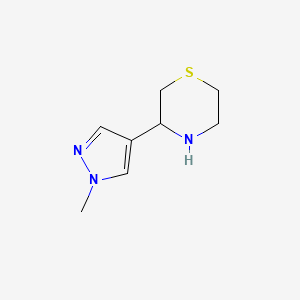


![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)

